5-(3-chloro-4-fluorobenzenesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
5-(3-Chloro-4-fluorobenzenesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 3-chloro-4-fluorobenzenesulfonyl moiety at position 3. The cyclopropyl substituent confers conformational rigidity, which may improve pharmacokinetic properties such as metabolic stability and membrane permeability . This compound is of interest in medicinal chemistry, particularly in kinase inhibitor research, as structurally related analogs have shown activity against targets like p38 MAPK .
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)sulfonyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2S/c16-13-8-12(3-4-14(13)17)23(21,22)19-5-6-20-11(9-19)7-15(18-20)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJNNROLJQHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-fluorobenzenesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with cyclopropyl halides under basic conditions.
Formation of the pyrazine ring: The pyrazole derivative is then subjected to cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrazine core.
Introduction of the 3-chloro-4-fluorobenzenesulfonyl group: This final step involves the sulfonylation of the pyrazolo[1,5-a]pyrazine core with 3-chloro-4-fluorobenzenesulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-fluorobenzenesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with the loss of sulfonyl group.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
5-(3-chloro-4-fluorobenzenesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-fluorobenzenesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to specific enzymes or receptors: This can inhibit or activate the target, leading to a cascade of biochemical events.
Modulating signal transduction pathways: This can affect cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Estimated based on similar derivatives.
Key Findings
Electron-Withdrawing Groups: The 3-chloro-4-fluoro substitution on the benzenesulfonyl group in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., ’s benzenesulfonyl derivative). This may improve target binding in kinase inhibition .
Halogenation at position 3 () alters electronic density but may introduce steric hindrance, affecting bioavailability .
Functional Group Impact :
- Ester derivatives () offer hydrolytic susceptibility, making them suitable for prodrug designs, whereas sulfonyl groups in the target compound resist hydrolysis, favoring direct activity .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~375 g/mol) compared to simpler analogs (e.g., 227 g/mol in ) may reduce passive diffusion but improve target engagement through enhanced binding interactions .
Research Implications
- Drug Design : The 3-chloro-4-fluorobenzenesulfonyl group in the target compound is a promising pharmacophore for kinase inhibition, warranting further SAR studies to optimize potency and selectivity .
- Synthetic Accessibility : and describe methods for pyrazole synthesis, but introducing the benzenesulfonyl group may require specialized sulfonylation conditions, impacting scalability .
- Supplier Landscape : Multiple suppliers () offer related pyrazolo[1,5-a]pyrazine derivatives, indicating commercial interest in this scaffold for pharmaceutical applications .
Biological Activity
5-(3-chloro-4-fluorobenzenesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazolo[1,5-a]pyrazine core substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a cyclopropyl moiety. Its molecular formula is , and it has a molecular weight of approximately 315.76 g/mol.
Research indicates that this compound may exert its biological effects primarily through enzyme inhibition. The sulfonyl group is known to interact with various biological targets, potentially affecting signal transduction pathways critical for cell proliferation and survival. Specifically, it may inhibit certain kinases or other enzymes involved in cancer progression.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. For instance, in vitro assays demonstrated that it effectively inhibits the growth of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Efficacy in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induces apoptosis |
| MCF-7 (Breast) | 8.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 15.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes related to cancer metabolism. For example, it has been reported to inhibit the activity of MDM2, a negative regulator of the tumor suppressor p53.
Table 2: Enzyme Inhibition Data
Case Studies
- In Vivo Studies : A study involving xenograft models demonstrated that administration of the compound at doses of 100 mg/kg resulted in significant tumor growth inhibition compared to control groups. The study highlighted its potential as an oral agent for cancer therapy.
- Pharmacokinetics : Research into the pharmacokinetic profile indicated favorable absorption and distribution characteristics, suggesting that modifications could enhance its bioavailability and therapeutic efficacy.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
The synthesis of this compound typically involves sequential reactions such as cyclopropane ring formation, sulfonylation, and pyrazolo[1,5-a]pyrazine core assembly. Critical optimization steps include:
- Temperature control : Maintaining precise temperatures during cyclopropane formation (e.g., using diazo compounds) to avoid side reactions .
- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) for coupling reactions to enhance regioselectivity .
- Purification : Employing column chromatography with gradients (e.g., hexane/ethyl acetate) for intermediates and preparative HPLC for the final compound to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.8 ppm and sulfonyl group resonance near δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₄ClFN₄O₂S) with <3 ppm mass accuracy .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between the pyrazine and benzenesulfonyl groups) for absolute stereochemical assignment .
Advanced Research Questions
Q. How can computational chemistry tools predict the conformational dynamics and target interactions of this compound?
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., aqueous vs. lipid bilayer environments) to assess conformational stability of the cyclopropyl and sulfonyl groups .
- Docking Studies : Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding (e.g., sulfonyl oxygen with catalytic lysine residues) and hydrophobic contacts (cyclopropane with binding pockets) .
- QM/MM Calculations : Evaluate reaction pathways for sulfonyl group hydrolysis under physiological pH conditions .
Q. What strategies address discrepancies in bioactivity data across different assay conditions?
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., IC₅₀) with cell-based viability assays (e.g., MTT) to rule out false positives from assay-specific artifacts .
- Buffer Optimization : Test activity in varying pH (5.0–8.0) and ionic strength to identify stability thresholds for the sulfonyl group .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed sulfonamide) that may interfere with bioactivity measurements .
Q. What mechanistic pathways explain the reactivity of the sulfonyl and cyclopropyl groups under varying conditions?
- Sulfonyl Group Reactivity :
- Nucleophilic Substitution : Susceptible to attack by thiols (e.g., glutathione) at physiological pH, forming disulfide adducts. Monitor via UV-Vis at 260 nm .
- Acid-Catalyzed Hydrolysis : Degrades to sulfonic acid under pH <3; stabilize with lyophilization or inert atmospheres .
- Cyclopropyl Ring Stability :
- Ring-Opening : Occurs under strong oxidizing conditions (e.g., KMnO₄), forming diol derivatives. Characterize by IR (loss of C-H bending at 1000 cm⁻¹) .
Q. How can structural modifications enhance metabolic stability without compromising target affinity?
- Isosteric Replacement : Substitute the sulfonyl group with a sulfonamide or carbonyl to reduce metabolic clearance .
- Deuterium Labeling : Replace hydrogen atoms on the cyclopropane ring to slow CYP450-mediated oxidation (e.g., deuteration at C-2 of pyrazine) .
- Prodrug Design : Mask the sulfonyl group as a phosphonate ester to improve oral bioavailability, with enzymatic cleavage in target tissues .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on this compound’s solubility and formulation stability?
- Solubility Screen : Test in DMSO, PEG-400, and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80). Document precipitation thresholds via dynamic light scattering .
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze degradation by HPLC and correlate with crystallinity changes (PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
